molecular formula C10H9BN2O2 B11901841 (5-Phenylpyrimidin-2-yl)boronic acid

(5-Phenylpyrimidin-2-yl)boronic acid

Cat. No.: B11901841
M. Wt: 200.00 g/mol
InChI Key: QNSSMVDHGGUHBZ-UHFFFAOYSA-N
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Description

(5-Phenylpyrimidin-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyrimidine ring substituted with a phenyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Phenylpyrimidin-2-yl)boronic acid typically involves the borylation of a halogenated pyrimidine derivative. One common method is the palladium-catalyzed borylation of 5-bromo-2-phenylpyrimidine using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in a solvent like dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form the corresponding phenylpyrimidine derivative.

    Reduction: Reduction reactions are less common but can be used to modify the pyrimidine ring or the phenyl group.

    Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.

Major Products:

    Oxidation: Phenylpyrimidine derivatives.

    Reduction: Reduced forms of the pyrimidine or phenyl groups.

    Substitution: Various biaryl compounds formed through cross-coupling reactions.

Scientific Research Applications

(5-Phenylpyrimidin-2-yl)boronic acid is utilized in various scientific research fields:

    Chemistry: It is a key reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of complex organic molecules.

    Biology: Used in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of kinase inhibitors.

    Industry: Employed in the production of advanced materials and polymers.

Mechanism of Action

The primary mechanism of action for (5-Phenylpyrimidin-2-yl)boronic acid involves its role as a coupling partner in Suzuki-Miyaura reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond. This process is facilitated by the base and solvent, which help stabilize intermediates and drive the reaction to completion.

Comparison with Similar Compounds

  • (2-Methylpyrimidin-5-yl)boronic acid
  • (5-Formylpyridin-2-yl)boronic acid
  • (5-Aldehyde-2-thiophenyl)boronic acid

Comparison:

  • (2-Methylpyrimidin-5-yl)boronic acid: Similar structure but with a methyl group instead of a phenyl group, leading to different reactivity and applications.
  • (5-Formylpyridin-2-yl)boronic acid: Contains a formyl group, which introduces additional reactivity, particularly in condensation reactions.
  • (5-Aldehyde-2-thiophenyl)boronic acid: Features a thiophene ring, which can enhance electronic properties and provide unique reactivity compared to the phenyl group.

Uniqueness: (5-Phenylpyrimidin-2-yl)boronic acid is unique due to its combination of a phenyl group and a pyrimidine ring, which provides a balance of electronic properties and steric effects, making it particularly effective in cross-coupling reactions.

Biological Activity

(5-Phenylpyrimidin-2-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine ring substituted with a phenyl group, which enhances its reactivity and interaction with biological molecules. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and various biological applications.

  • Molecular Formula : C11H10B N2O2
  • Molecular Weight : Approximately 192 g/mol
  • Structure : The compound contains a boron atom bonded to a pyrimidine ring at the 2-position and a phenyl group at the 5-position, contributing to its unique chemical reactivity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Boronate Ester Formation : Reacting phenylboronic acid with a suitable pyrimidine derivative.
  • Suzuki Coupling Reactions : Utilizing palladium-catalyzed cross-coupling techniques with appropriate aryl halides.
  • Microwave-Assisted Synthesis : Enhancing reaction efficiency and yield through microwave irradiation.

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

Anticancer Activity

Studies have shown that derivatives of boronic acids, including this compound, possess anticancer properties. For instance, it has been evaluated for its cytotoxic effects on various cancer cell lines, demonstrating potential for selective toxicity against malignant cells while sparing healthy cells .

Enzyme Inhibition

The compound acts as an inhibitor for several enzymes, showcasing moderate to high inhibitory effects on:

  • Acetylcholinesterase : IC50 = 115.63 µg/mL
  • Butyrylcholinesterase : IC50 = 3.12 µg/mL
  • Urease : IC50 = 1.10 µg/mL
  • Tyrosinase : IC50 = 11.52 µg/mL .

These properties suggest its potential use in treating conditions related to enzyme dysregulation.

Antibacterial and Antioxidant Properties

This compound has also been studied for its antibacterial activity against strains such as Escherichia coli and exhibits significant antioxidant properties, making it a candidate for formulations aimed at skin health and infection prevention .

Case Studies

  • In Vivo Studies : A study evaluated the efficacy of a cream formulation containing this compound, which demonstrated notable antibacterial and antioxidant activities along with favorable dermatological profiles.
  • Mechanistic Studies : Computational studies have revealed that this compound interacts with insulin and other biological targets, suggesting its role in metabolic regulation and potential therapeutic applications in diabetes .

Comparative Analysis with Related Compounds

Compound NameStructure TypeKey Biological Activities
(4-Phenylpyrimidin-2-yl)boronic acidPyrimidine derivativeAntitumor activity; enzyme inhibition
(3-Pyridinyl)boronic acidPyridine derivativeExhibits anti-tumor activity
(5-Bromopyrimidin-2-yl)boronic acidBrominated pyrimidineIncreased reactivity; potential anticancer agent

The distinct combination of phenyl and pyrimidine moieties in this compound imparts unique chemical reactivity and biological properties compared to similar compounds.

Properties

Molecular Formula

C10H9BN2O2

Molecular Weight

200.00 g/mol

IUPAC Name

(5-phenylpyrimidin-2-yl)boronic acid

InChI

InChI=1S/C10H9BN2O2/c14-11(15)10-12-6-9(7-13-10)8-4-2-1-3-5-8/h1-7,14-15H

InChI Key

QNSSMVDHGGUHBZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=NC=C(C=N1)C2=CC=CC=C2)(O)O

Origin of Product

United States

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